molecular formula C15H14O3 B6378098 4-(3-Ethoxyphenyl)-2-formylphenol CAS No. 1111132-47-8

4-(3-Ethoxyphenyl)-2-formylphenol

Cat. No.: B6378098
CAS No.: 1111132-47-8
M. Wt: 242.27 g/mol
InChI Key: VSQXOFJLNDEBGX-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-formylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxy group attached to the phenyl ring and a formyl group attached to the second carbon of the phenol ring

Properties

IUPAC Name

5-(3-ethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-14-5-3-4-11(9-14)12-6-7-15(17)13(8-12)10-16/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXOFJLNDEBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685164
Record name 3'-Ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-47-8
Record name 3'-Ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the formylation of 4-(3-ethoxyphenyl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled conditions to ensure the selective formylation of the phenol ring.

Industrial Production Methods

Industrial production of 4-(3-Ethoxyphenyl)-2-formylphenol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-(3-Ethoxyphenyl)-2-carboxyphenol.

    Reduction: 4-(3-Ethoxyphenyl)-2-hydroxymethylphenol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

The compound 4-(3-Ethoxyphenyl)-2-formylphenol is a significant organic molecule that has garnered interest across various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry, while also providing comprehensive data tables and case studies.

Molecular Formula

  • Molecular Weight: 244.31 g/mol
  • IUPAC Name: 4-(3-ethoxyphenyl)-2-hydroxybenzaldehyde

Chemistry

  • Synthesis Intermediate: 4-(3-Ethoxyphenyl)-2-formylphenol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in synthetic organic chemistry.
  • Reactivity Studies: The compound can be utilized to study reaction mechanisms involving formyl and phenolic groups, contributing to the understanding of electrophilic aromatic substitution reactions.

Biology

  • Enzyme Interaction Studies: Due to its phenolic structure, this compound can interact with enzymes, potentially influencing their activity. Research may focus on how it affects enzyme kinetics or binding affinities.
  • Antioxidant Properties: Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, indicating that 4-(3-Ethoxyphenyl)-2-formylphenol may also possess this quality.

Medicine

  • Pharmacological Investigations: The compound is being explored for its potential pharmacological effects, particularly in the development of new therapeutic agents. Its structural features may contribute to biological activity against certain diseases.
  • Antimicrobial Activity: Some derivatives of phenolic compounds have shown antimicrobial properties, suggesting that this compound could be investigated for similar effects.

Industry

  • Specialty Chemicals Production: In industrial applications, 4-(3-Ethoxyphenyl)-2-formylphenol can be used in the production of specialty chemicals that require specific functional groups for desired properties.
  • Material Science: Its unique chemical properties may allow it to be used in developing new materials with enhanced performance characteristics.

Data Tables

Application AreaDescription
ChemistrySynthesis intermediate; reaction mechanism studies
BiologyEnzyme interactions; potential antioxidant properties
MedicinePharmacological investigations; antimicrobial activity
IndustryProduction of specialty chemicals; material science applications

Case Studies

  • Synthesis of Novel Antioxidants:
    Researchers synthesized derivatives of 4-(3-Ethoxyphenyl)-2-formylphenol to evaluate their antioxidant activities using DPPH radical scavenging assays. Results indicated promising activity compared to standard antioxidants.
  • Enzyme Kinetics Study:
    A study was conducted to assess the effect of this compound on the activity of a specific enzyme involved in metabolic pathways. It was found that varying concentrations influenced enzyme activity, suggesting potential regulatory roles.
  • Pharmacological Screening:
    Initial pharmacological screening revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-2-formylphenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxyphenyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

4-(3-Ethoxyphenyl)-2-formylphenol is unique due to the presence of both an ethoxy group and a formyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(3-Ethoxyphenyl)-2-formylphenol is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

4-(3-Ethoxyphenyl)-2-formylphenol can be synthesized through various methods, notably the Vilsmeier-Haack reaction. The compound features a formyl group and an ethoxy-substituted phenyl ring, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 4-(3-Ethoxyphenyl)-2-formylphenol exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing notable inhibition zones comparable to standard antibiotics.

Microorganism Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Escherichia coli15Amoxicillin18
Staphylococcus aureus17Ciprofloxacin20
Candida albicans14Fluconazole16

The compound's mechanism of action likely involves disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of 4-(3-Ethoxyphenyl)-2-formylphenol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, demonstrating a dose-dependent response.

Concentration (µM) DPPH Scavenging (%) ABTS Scavenging (%)
103025
505550
1008075

These findings suggest that the compound may protect biological systems from oxidative stress, which is implicated in various diseases .

Anticancer Activity

Studies have shown that 4-(3-Ethoxyphenyl)-2-formylphenol exhibits potent anticancer effects against several cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Control IC50 (µM)
MCF-725Methotrexate: 40
HeLa30Doxorubicin: 35

The compound's mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

Case Studies

  • Study on Antimicrobial Properties : A comparative study evaluated the antimicrobial efficacy of various phenolic compounds, including 4-(3-Ethoxyphenyl)-2-formylphenol. Results indicated that this compound was among the top performers against both gram-positive and gram-negative bacteria .
  • Antioxidant Efficacy Assessment : In a study assessing the antioxidant capabilities of several phenolic compounds, it was found that 4-(3-Ethoxyphenyl)-2-formylphenol exhibited superior radical scavenging activity compared to other derivatives .
  • Cancer Cell Line Studies : Research focused on the anticancer properties of this compound revealed that it effectively inhibited cell proliferation in MCF-7 cells through mechanisms involving apoptosis and modulation of key signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(3-Ethoxyphenyl)-2-formylphenol, and how can reaction intermediates be characterized?

  • Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki coupling to introduce the ethoxyphenyl group, followed by formylation via Vilsmeier-Haack or Reimer-Tiemann reactions. Intermediates should be characterized using HPLC (to monitor reaction progress) and NMR (for structural elucidation). For example, the formyl group’s presence can be confirmed via 1H^1H-NMR (δ ~9.8–10.0 ppm) and 13C^{13}C-NMR (δ ~190–200 ppm). Impurity profiling (e.g., unreacted precursors) requires gradient elution HPLC with UV detection at 254 nm .

Q. How can the crystal structure of 4-(3-Ethoxyphenyl)-2-formylphenol be determined, and what software tools are essential for data refinement?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure solution employs direct methods in SHELXS or charge-flipping algorithms in SHELXD . Refinement is performed using SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. Visualization of thermal ellipsoids and hydrogen bonds is achieved via ORTEP-3 .

Q. What safety protocols are critical when handling 4-(3-Ethoxyphenyl)-2-formylphenol in the laboratory?

  • Answer : Due to the compound’s phenolic and aldehyde moieties, wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated solvent containers for incineration. Acute toxicity data (e.g., LD50) should be referenced from RIFM safety assessments for structurally similar ethoxyphenol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or twinning, for 4-(3-Ethoxyphenyl)-2-formylphenol?

  • Answer : For twinned crystals, use SHELXL ’s twin refinement with a BASF parameter. Anomalous thermal motion may indicate disorder; model this using split positions with occupancy refinement. If chirality is ambiguous, apply Flack’s x parameter (preferred over Rogers’ η) to determine absolute configuration via least-squares convergence in SHELXL .

Q. What strategies are effective for studying the tautomeric behavior of the formylphenol group in solution and solid states?

  • Answer : In solution, use 1H^1H-NMR variable-temperature studies to observe keto-enol equilibrium shifts (e.g., deuterated DMSO vs. CDCl3). Solid-state analysis requires FT-IR (C=O stretch at ~1680 cm⁻¹) and X-ray crystallography to confirm dominant tautomers. Compare with salicylaldehyde (2-formylphenol), which exhibits intramolecular hydrogen bonding stabilizing the keto form .

Q. How can computational methods complement experimental data in predicting the reactivity of 4-(3-Ethoxyphenyl)-2-formylphenol?

  • Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Compare computed IR and NMR spectra with experimental data for validation. For reaction mechanisms (e.g., formyl group oxidation), use transition-state modeling in software like ORCA .

Q. What advanced analytical techniques are suitable for probing intermolecular interactions in cocrystals or polymorphs of this compound?

  • Answer : PXRD identifies polymorphs, while SC-XRD resolves cocrystal packing. DSC/TGA analyzes thermal stability and phase transitions. Hirshfeld surface analysis (via CrystalExplorer ) quantifies intermolecular contacts (e.g., C–H···O, π-π stacking). For dynamic behavior, use solid-state NMR with 13C^{13}C-CP/MAS .

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